molecular formula C23H20F2N2O3S B3007165 2,6-difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 898447-64-8

2,6-difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B3007165
CAS No.: 898447-64-8
M. Wt: 442.48
InChI Key: FFGYCOWEIZCZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including difluorobenzamide and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

Biological Activity

2,6-Difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a difluorobenzamide core with a tetrahydroquinoline moiety and a methylbenzenesulfonyl group. The structural formula can be represented as:

C19H20F2N2O2S\text{C}_{19}\text{H}_{20}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}

Pharmacological Properties

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

Case Studies

Several case studies have been documented regarding the biological activity of related compounds and their implications for drug development:

  • Cytotoxicity Studies : A study evaluated the cytotoxic potential of various benzamide derivatives against different tumor cell lines. The results indicated that modifications to the benzamide structure significantly influenced their anticancer properties. Compounds with electron-withdrawing groups showed enhanced activity .
  • In Vivo Efficacy : In vivo studies using animal models demonstrated that compounds with similar structures could effectively reduce tumor growth without significant toxicity at therapeutic doses. This suggests that this compound may also possess favorable pharmacokinetic properties conducive to further development .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
CytotoxicitySignificant antiproliferative effects against breast and glioblastoma cells; IC50 in nanomolar range
Mechanism of ActionInduction of apoptosis via oxidative stress
Antiviral ActivityPotential based on structural analogs
In Vivo EfficacyTumor growth reduction in animal models

Properties

IUPAC Name

2,6-difluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O3S/c1-15-7-11-18(12-8-15)31(29,30)27-13-3-4-16-9-10-17(14-21(16)27)26-23(28)22-19(24)5-2-6-20(22)25/h2,5-12,14H,3-4,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGYCOWEIZCZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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